Cas no 1782884-44-9 (2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol)

2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol
- EN300-1944084
- 1782884-44-9
- 2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol
-
- インチ: 1S/C10H10F4O/c1-9(2,15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5,15H,1-2H3
- InChIKey: IOWMRRMWNLZSEP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)(F)F)C=CC=1C(C)(C)O
計算された属性
- せいみつぶんしりょう: 222.06677759g/mol
- どういたいしつりょう: 222.06677759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944084-0.25g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1944084-5.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1944084-0.05g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1944084-10g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-1944084-0.1g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1944084-0.5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1944084-2.5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1944084-10.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 10g |
$3376.0 | 2023-06-02 | ||
Enamine | EN300-1944084-1.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1944084-5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
1782884-44-9 | 5g |
$1821.0 | 2023-09-17 |
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-olに関する追加情報
Introduction to 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 1782884-44-9)
2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1782884-44-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of fluorinated aromatic alcohols, characterized by its unique structural and electronic properties derived from the presence of both fluorine and trifluoromethyl substituents. The structural motif of this molecule, featuring a phenyl ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position, combined with a propan-2-ol side chain, imparts distinct physicochemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The fluoro and trifluoromethyl groups are well-documented in medicinal chemistry for their ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of these electron-withdrawing substituents can significantly alter the electronic distribution across the aromatic ring, influencing reactivity and interactions with biological targets. In particular, the trifluoromethyl group is known for its ability to enhance metabolic stability by resisting oxidative degradation, while the fluoro group can improve binding interactions by participating in hydrogen bonding or hydrophobic effects. These attributes have made compounds containing such motifs attractive candidates for further exploration in therapeutic applications.
In recent years, there has been a surge in research focused on developing novel fluorinated compounds for their potential applications in pharmaceuticals. The compound 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 1782884-44-9) is no exception. Its unique structural features have positioned it as a versatile building block for synthesizing more complex molecules with tailored biological activities. For instance, researchers have leveraged this compound to develop novel analogs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates through strategic fluorination has been a cornerstone of modern drug discovery.
One of the most compelling aspects of 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol is its role as a precursor in the synthesis of biologically active molecules. The presence of both an alcohol functional group and aromatic rings provides multiple sites for further chemical modification, enabling chemists to explore diverse structural scaffolds. This flexibility has been exploited in the development of kinase inhibitors, where fluorinated aromatic rings are often crucial for achieving high selectivity and potency. Additionally, the compound's alcohol moiety can serve as a handle for conjugation reactions, allowing for the creation of prodrugs or bioconjugates that enhance delivery or targeting specificity.
The synthetic pathways involving 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 1782884-44-9) have been optimized to ensure high yields and purity, making it a practical choice for industrial-scale production. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These methodologies not only streamline the synthesis but also allow for scalability without compromising on quality. As a result, pharmaceutical companies and academic institutions can access this compound reliably for their research needs.
From a biological perspective, the substitution pattern of fluoro and trifluoromethyl groups on the phenyl ring has been shown to influence receptor binding affinity significantly. Studies have demonstrated that these groups can enhance interactions with enzymes and receptors by modulating hydrophobic interactions or participating in halogen bonding. This has led to the discovery of several lead compounds with improved pharmacological profiles compared to their non-fluorinated counterparts. Furthermore, computational modeling studies have provided insights into how these substituents affect molecular recognition processes at an atomic level, guiding rational drug design strategies.
The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely employed to confirm structures and assess purity levels. These tools are essential for ensuring that researchers working with 2-2-fluoro-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 1782884-44-9) obtain reliable data for their studies. Additionally, chromatographic methods such as high-performance liquid chromatography (HPLC) are used for purification purposes when high-purity material is required.
In conclusion, 2 - 2 - fluoro - 4 - ( trifluoromethyl ) phenylpropan - 2 - ol stands out as a promising intermediate in pharmaceutical research due to its unique structural features and versatile synthetic applications. Its role in developing novel therapeutics underscores its importance in modern drug discovery efforts aimed at addressing unmet medical needs across various disease indications including oncology pain management neurodegenerative disorders inflammatory diseases etc . As research continues into fluorinated compounds like this one scientists anticipate uncovering even more innovative ways this molecule could contribute future treatments .
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